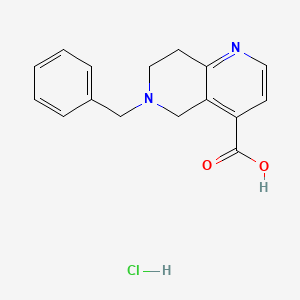

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH/c19-16(20)13-6-8-17-15-7-9-18(11-14(13)15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRBEQCLYSBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(C=CN=C21)C(=O)O)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction, often involving the condensation of an appropriate amine with a diketone or a β-keto ester.

Benzyl Group Introduction: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the naphthyridine core in the presence of a Lewis acid catalyst.

Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are being explored for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The naphthyridine scaffold is a versatile pharmacophore, and modifications at key positions significantly alter biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Position and Bioactivity: The 4-carboxylic acid group in the target compound (vs. 3-carboxylic acid in ) may alter hydrogen-bonding patterns, affecting target selectivity. Benzyl vs.

Salt Form and Solubility: Hydrochloride salts (e.g., target compound, ) improve aqueous solubility over free bases (e.g., ’s 3-amine derivative), critical for intravenous formulations .

Synthetic Utility :

- The Boc-protected analog () serves as a stable intermediate for further functionalization, whereas the dihydrochloride forms () are preferred for direct biological testing .

Pharmacological Potential

- Kinase Inhibition : Naphthyridine derivatives are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The benzyl group in the target compound may confer selectivity for tyrosine kinases .

- Antiviral Activity : The methyl-substituted dihydrochloride analog () has been utilized in preclinical studies for RNA virus inhibition, suggesting a possible role for the target compound in similar applications .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N2O2·HCl

- Molar Mass : 268.31 g/mol

- CAS Number : 75510-02-0

- Purity : ≥ 95% .

The biological activity of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is primarily attributed to their interaction with various biological targets. Research indicates that these compounds may exhibit:

- Enzyme Inhibition : Specific derivatives have shown inhibitory effects on enzymes such as 17β-HSD Type 3, which is involved in steroid metabolism .

- Antitumor Activity : Some studies report that related compounds can inhibit tumor growth in xenograft models, suggesting potential applications in oncology .

Biological Activity Data

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | 6-Benzyl derivative | 0.9 | |

| Tumor Cell Proliferation | NCI screening (CCRF-CEM) | 10 | |

| VEGFR-2 Kinase Inhibition | Related naphthyridine | 1.46 |

Case Studies and Research Findings

-

Inhibition of Steroidogenic Enzymes :

A study demonstrated that certain derivatives of naphthyridine effectively inhibited the enzyme 17β-HSD Type 3 with varying degrees of potency. The most effective compound exhibited an IC50 value of approximately 0.9 µM, indicating strong enzyme inhibition which could have implications for conditions like hormone-dependent cancers . -

Antitumor Efficacy :

In vivo studies utilizing xenograft models showed that specific analogs significantly reduced tumor growth rates. For example, one compound displayed a GI50 value of 10 nM against the CCRF-CEM leukemia cell line during National Cancer Institute (NCI) screening . -

Kinase Selectivity :

The compound also demonstrated selectivity towards certain kinases involved in cancer progression. For instance, it inhibited VEGFR-2 kinase with an IC50 value of 1.46 µM, suggesting a role in angiogenesis inhibition .

Q & A

Q. What are the established synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride?

The compound can be synthesized via catalytic hydrogenolysis of benzyl-protected intermediates. For example, 6-benzyl-3-methyl-4-substituted derivatives undergo dealkylation using palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol/water at 20°C, yielding the deprotected naphthyridine core . This method is scalable for lab synthesis, but optimization of reaction time, catalyst loading, and solvent ratios (e.g., methanol:water) is critical to minimize side reactions like over-reduction.

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for purity assessment and structural confirmation. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning is effective for isolating the compound from complex matrices, such as reaction mixtures or degradation studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the benzyl and tetrahydro-naphthyridine moieties, with deuterated dimethyl sulfoxide (DMSO-d₆) as a suitable solvent due to the compound’s hydrochloride salt solubility .

Q. How should researchers handle stability and storage of this hydrochloride salt?

The compound’s hydrochloride form is hygroscopic and requires storage in a desiccated environment (−18°C) to prevent hydrolysis. Glassware should be deactivated with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize adsorption losses during experimental workflows . For long-term stability, avoid exposure to light, heat (>40°C), and acidic/basic conditions that may promote decarboxylation or ring-opening .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in hydrogenolysis?

Use a factorial design of experiments (DoE) to evaluate parameters such as H₂ pressure (1–5 atm), Pd/C loading (1–10% w/w), and solvent polarity (methanol/water ratios). Response surface methodology (RSM) can identify interactions between variables, reducing the number of trials needed to achieve >90% yield . Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal transition states, as demonstrated by ICReDD’s workflow for reaction design .

Q. What mechanisms explain the compound’s reactivity in decarboxylation or dealkylation?

Decarboxylation of 1,6-naphthyridinecarboxylic acids typically occurs at high temperatures (>250°C) under neat conditions, driven by the stabilization of aromatic intermediates. For example, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid loses CO₂ at 250°C to form a stable naphthyridinone . Dealkylation via Pd/C and H₂ proceeds through a heterogeneous catalytic mechanism, where H₂ adsorption on Pd facilitates cleavage of the benzyl C–N bond without disrupting the tetrahydro-naphthyridine ring .

Q. How can computational modeling aid in predicting degradation pathways?

Density functional theory (DFT) calculations can model the energy barriers for degradation reactions (e.g., decarboxylation, oxidation). ICReDD’s integrated approach combines computed transition states with experimental data to prioritize degradation studies, reducing reliance on trial-and-error . For instance, simulating the hydrochloride’s protonation state in aqueous environments can predict pH-dependent stability.

Q. How should researchers address contradictory data in reaction yields or purity assessments?

Contradictions often arise from unaccounted variables like trace moisture or catalyst poisoning. Implement robust statistical comparison methods (e.g., ANOVA for yield discrepancies) and validate analytical protocols using internal standards (e.g., deuterated analogs for LC-MS) . Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve structural ambiguities .

Q. What advanced separation techniques are suitable for isolating byproducts or enantiomers?

Membrane separation technologies (e.g., nanofiltration) or chiral stationary phases in HPLC can resolve closely related impurities. For example, cyclodextrin-based columns separate enantiomers of tetrahydro-naphthyridine derivatives, critical for studying stereochemical impacts on biological activity .

Q. How can researchers design experiments to study the compound’s environmental fate?

Use SPE followed by high-resolution mass spectrometry (HRMS) to track degradation products in simulated wastewater. Spiked samples (100 mL) are extracted via HLB cartridges and analyzed for byproducts like dealkylated naphthyridines or carboxylate derivatives . Ecotoxicity assays (e.g., Daphnia magna exposure) can assess environmental risks .

Methodological Resources

- Synthetic Protocols : Hydrogenolysis with Pd/C ; DoE for reaction optimization .

- Analytical Workflows : SPE (Oasis HLB) ; NMR and LC-MS validation .

- Computational Tools : ICReDD’s reaction path search ; DFT for degradation modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.